molecular formula C13H15NO3 B12536975 Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-

Cat. No.: B12536975
M. Wt: 233.26 g/mol
InChI Key: LOWLPVJSJIJCEQ-UHFFFAOYSA-N
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Description

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- is a complex organic compound known for its unique structural properties This compound features a benzodioxin ring system, which is a significant structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- typically involves the reaction of 2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-ol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- involves its interaction with specific molecular targets. The benzodioxin ring system can interact with various enzymes and receptors, modulating their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, 2-(2,3-dihydro-1H-isoindol-1-ylidene)-
  • Acetonitrile, 2-(2,3-dihydro-1H-isoindol-1-ylidene)-

Uniqueness

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- is unique due to its combination of the benzodioxin ring and acetonitrile group. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-[(5-propan-2-yl-2,3-dihydro-1,4-benzodioxin-6-yl)oxy]acetonitrile

InChI

InChI=1S/C13H15NO3/c1-9(2)12-10(15-6-5-14)3-4-11-13(12)17-8-7-16-11/h3-4,9H,6-8H2,1-2H3

InChI Key

LOWLPVJSJIJCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1OCCO2)OCC#N

Origin of Product

United States

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